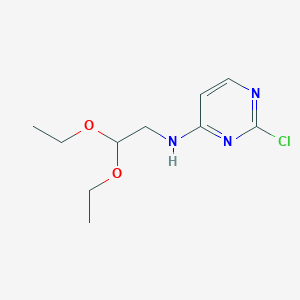
2-クロロ-N-(2,2-ジエトキシエチル)ピリミジン-4-アミン
概要
説明
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H16ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research.
科学的研究の応用
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
The primary target of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by docking against it
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects that inhibit the growth and proliferation of certain microorganisms, contributing to the compound’s antimicrobial activity.
Result of Action
The molecular and cellular effects of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine’s action primarily manifest as antimicrobial activity. The compound has been tested for in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity . It has demonstrated moderate activity overall, with some synthesized compounds exhibiting good antibacterial and antifungal activity .
生化学分析
Biochemical Properties
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with such enzymes makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This binding can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, it can cause adverse effects, including toxicity and altered metabolic activity . These dosage-dependent effects are essential for determining the safe and effective use of this compound in animal studies.
Metabolic Pathways
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of various metabolites, which can further influence cellular function. Additionally, this compound can affect metabolic flux by inhibiting or activating key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is crucial for its activity. It is often directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound can significantly influence its biochemical properties and effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2-diethoxyethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 4-position of the pyrimidine ring is replaced by the 2,2-diethoxyethylamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding alcohol and aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the diethoxyethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new pyrimidine derivative with the amine group replacing the chlorine atom.
類似化合物との比較
Similar Compounds
- 2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine
- 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
Uniqueness
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-diethoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from other pyrimidine derivatives .
特性
IUPAC Name |
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-9(16-4-2)7-13-8-5-6-12-10(11)14-8/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCMQKDCRALOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NC(=NC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
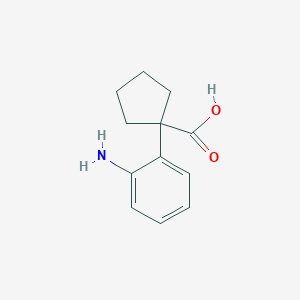
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
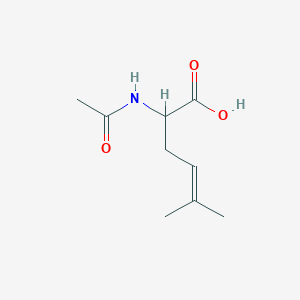


![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline](/img/structure/B1531288.png)
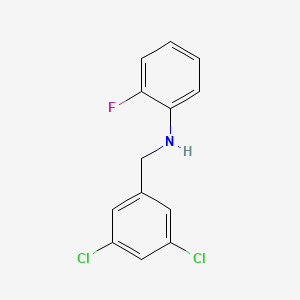


![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)
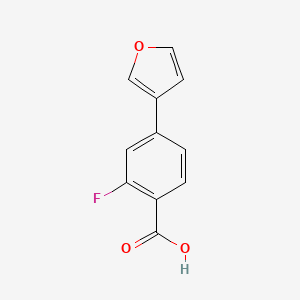
![6-[4-(Methoxymethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1531298.png)
